molecular formula C10H21NO2 B14728774 n-(3-Methoxypropyl)hexanamide CAS No. 6283-00-7

n-(3-Methoxypropyl)hexanamide

Cat. No.: B14728774
CAS No.: 6283-00-7
M. Wt: 187.28 g/mol
InChI Key: YWLLMTOOSQFUDB-UHFFFAOYSA-N
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Description

n-(3-Methoxypropyl)hexanamide: is a chemical compound with the molecular formula C10H21NO2 It is an amide derivative of hexanoic acid, where the amide nitrogen is substituted with a 3-methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxypropyl)hexanamide typically involves the reaction of hexanoic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like HoBt (1-hydroxybenzotriazole) in a solvent such as dichloromethane (DCM). The reaction mixture is refluxed overnight to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: n-(3-Methoxypropyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of n-(3-Hydroxypropyl)hexanamide.

    Reduction: Formation of n-(3-Methoxypropyl)hexylamine.

    Substitution: Formation of various substituted amides depending on the substituent introduced.

Scientific Research Applications

n-(3-Methoxypropyl)hexanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(3-Methoxypropyl)hexanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    n-Hexanamide: A simpler amide with no substituents on the nitrogen.

    n-(3-Hydroxypropyl)hexanamide: An oxidized derivative with a hydroxyl group instead of a methoxy group.

    n-(3-Methoxypropyl)butanamide: A similar compound with a shorter carbon chain.

Uniqueness: n-(3-Methoxypropyl)hexanamide is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6283-00-7

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(3-methoxypropyl)hexanamide

InChI

InChI=1S/C10H21NO2/c1-3-4-5-7-10(12)11-8-6-9-13-2/h3-9H2,1-2H3,(H,11,12)

InChI Key

YWLLMTOOSQFUDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCOC

Origin of Product

United States

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